3-Hydroxy agomelatine D3 chemical properties
3-Hydroxy agomelatine D3 chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy agomelatine D3
Introduction
3-Hydroxy agomelatine D3 is the deuterium-labeled form of 3-hydroxy agomelatine, a principal active metabolite of the antidepressant drug agomelatine. Agomelatine is recognized for its unique mechanism of action as an agonist at melatonin receptors (MT1 and MT2) and an antagonist at serotonin 5-HT2C receptors.[1][2][3] The deuterated metabolite serves as a crucial tool in biomedical and pharmaceutical research, primarily as an internal standard for highly accurate and sensitive quantification of 3-hydroxy agomelatine in biological samples during pharmacokinetic and metabolic studies.[4] This guide provides a comprehensive overview of its chemical properties, metabolic pathways, pharmacological context, and detailed experimental protocols for its application.
Core Chemical and Physical Properties
3-Hydroxy agomelatine D3 is a stable isotope-labeled compound where three hydrogen atoms on the methoxy group are replaced by deuterium.[5] This substitution results in a mass shift that allows it to be distinguished from its endogenous counterpart by mass spectrometry, without significantly altering its chemical behavior.
| Property | Value | Reference |
| Chemical Name | N-[2-[3-hydroxy-7-(methoxy-d3)-1-naphthalenyl]ethyl]acetamide | |
| CAS Number | 1079774-23-4 | |
| Molecular Formula | C₁₅H₁₄D₃NO₃ | Inferred from |
| Molecular Weight | 262.32 g/mol | |
| Description | A deuterium-labeled metabolite of Agomelatine. | |
| Primary Use | Internal standard for quantitative analysis (e.g., LC-MS). | |
| Storage Conditions | -20°C for short-term (1 month), -80°C for long-term (6 months). |
Metabolic Formation and Pharmacological Activity
Agomelatine undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP1A2 (approximately 90%) and CYP2C9 (approximately 10%). One of the main metabolic pathways is hydroxylation, leading to the formation of 3-hydroxy agomelatine. This metabolite is subsequently conjugated, primarily through glucuronidation, and excreted in the urine.
Caption: Metabolic pathway of agomelatine to 3-hydroxy agomelatine.
While the parent drug, agomelatine, has high affinity for melatonin receptors, its metabolite, 3-hydroxy agomelatine, demonstrates a notable activity as a 5-HT2C receptor antagonist, albeit with approximately tenfold lower affinity than agomelatine itself.
| Analyte | Receptor Target | Affinity / Potency | Reference |
| 3-Hydroxy Agomelatine | 5-HT2C | Ki: 1.8 μM | |
| 5-HT2C | IC₅₀: 3.2 μM | ||
| Agomelatine (for comparison) | 5-HT2C | Ki: 0.21 μM - 0.631 μM | |
| MT1 / MT2 | Ki: ~0.1 nM |
The antagonism of 5-HT2C receptors by agomelatine is believed to contribute to its antidepressant effects by increasing dopamine and norepinephrine release in the frontal cortex. The activity of its 3-hydroxy metabolite at this receptor may play a role in the overall pharmacological profile of the drug.
Caption: Agomelatine's synergistic mechanism of action.
Experimental Protocols
The primary application of 3-Hydroxy agomelatine D3 is as an internal standard (IS) for quantitative bioanalysis. Below is a representative protocol for the determination of 3-hydroxy agomelatine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Objective
To accurately quantify the concentration of 3-hydroxy agomelatine (analyte) in human plasma samples using 3-Hydroxy agomelatine D3 as an internal standard.
Materials and Reagents
-
Analyte: 3-Hydroxy agomelatine
-
Internal Standard (IS): 3-Hydroxy agomelatine D3
-
Biological Matrix: Human plasma (K₂EDTA)
-
Reagents: Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Deionized water
-
Equipment: LC-MS/MS system (e.g., Agilent, Shimadzu), analytical column (e.g., C18), centrifuge, precision pipettes.
Methodology
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte and IS in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare a working solution of the IS by diluting the stock solution to an appropriate concentration (e.g., 100 ng/mL) with 50:50 acetonitrile/water.
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte working solution into blank plasma.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Injection Volume: 5 µL.
-
-
MS/MS System (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example values):
-
3-Hydroxy agomelatine: Q1: 260.1 -> Q3: 171.1
-
3-Hydroxy agomelatine D3 (IS): Q1: 263.1 -> Q3: 174.1
-
-
Optimize parameters such as declustering potential and collision energy for maximum signal intensity.
-
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Workflow for bioanalysis using an internal standard.
Conclusion
3-Hydroxy agomelatine D3 is an indispensable analytical tool for researchers in pharmacology and drug development. Its chemical and physical properties are nearly identical to its non-labeled analog, making it the gold standard for use as an internal standard in mass spectrometry-based bioanalysis. Understanding its formation through the metabolic pathways of agomelatine and its own pharmacological activity provides a complete context for its application in rigorous pharmacokinetic and toxicokinetic studies, ultimately supporting the safe and effective development and clinical use of agomelatine.
